REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([NH:11]C(=O)C)=[C:6]([N+:15]([O-:17])=[O:16])[C:5]=1[O:18][CH3:19]>CO>[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([NH2:11])=[C:6]([N+:15]([O-:17])=[O:16])[C:5]=1[O:18][CH3:19]
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Name
|
|
Quantity
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6.2 g
|
Type
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reactant
|
Smiles
|
COC(C1=C(C(=C(C(=C1)Cl)NC(C)=O)[N+](=O)[O-])OC)=O
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Name
|
|
Quantity
|
70 mL
|
Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
H2SO4 concentrated (4 mL)
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Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the solution heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 9 h
|
Duration
|
9 h
|
Type
|
ADDITION
|
Details
|
the mixture was poured into ice (600 mL)
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
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Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
Drying under hv
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=C(C(=C1)Cl)N)[N+](=O)[O-])OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |